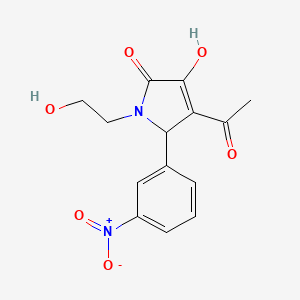![molecular formula C19H19F3N2O3S B5230829 3-(1-piperidinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5230829.png)
3-(1-piperidinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-piperidinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide, also known as PSB-0739, is a small molecule inhibitor that is widely used in scientific research for its ability to selectively target and inhibit the activity of a specific protein. This protein, known as the transient receptor potential vanilloid 4 (TRPV4) ion channel, plays a key role in a variety of physiological processes, including pain sensation, inflammation, and osmoregulation.
Mécanisme D'action
3-(1-piperidinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide selectively binds to the pore-forming region of TRPV4 ion channels and inhibits their activity by blocking the influx of calcium ions. This inhibition of TRPV4-mediated calcium influx has been shown to have a variety of physiological effects, including the attenuation of pain sensation, the reduction of inflammation, and the regulation of osmotic balance.
Biochemical and Physiological Effects:
3-(1-piperidinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-(1-piperidinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide can inhibit TRPV4-mediated calcium influx in a dose-dependent manner. Additionally, 3-(1-piperidinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to attenuate pain sensation in animal models of neuropathic pain and reduce inflammation in models of acute lung injury. Furthermore, 3-(1-piperidinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to regulate osmotic balance in various cell types, including renal tubular cells and chondrocytes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-(1-piperidinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide in lab experiments is its high selectivity for TRPV4 ion channels. This selectivity allows for the specific inhibition of TRPV4-mediated calcium influx without affecting other ion channels or physiological processes. Additionally, 3-(1-piperidinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide has a relatively low toxicity profile, making it a safe and effective tool for studying TRPV4 ion channels. However, one limitation of using 3-(1-piperidinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the use of 3-(1-piperidinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide in scientific research. One potential application is the investigation of the role of TRPV4 ion channels in the pathogenesis of various diseases, including neuropathic pain, inflammation, and osteoarthritis. Additionally, 3-(1-piperidinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide could be used to study the effects of TRPV4 inhibition on other physiological processes such as vascular tone and bone remodeling. Furthermore, the development of more potent and selective TRPV4 inhibitors could lead to the discovery of novel therapeutic targets for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3-(1-piperidinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide involves several steps, including the reaction of 2-(trifluoromethyl)aniline with piperidine and chlorosulfonyl isocyanate to form the piperidinylsulfonyl isocyanate intermediate. This intermediate is then reacted with 4-aminobenzamide to form 3-(1-piperidinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide. The final product is obtained through purification and isolation using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
3-(1-piperidinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide has been widely used in scientific research to study the physiological and pathological roles of TRPV4 ion channels. It has been shown to be effective in inhibiting TRPV4-mediated calcium influx in various cell types, including neurons, endothelial cells, and osteoblasts. Additionally, 3-(1-piperidinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide has been used to investigate the involvement of TRPV4 in various physiological processes such as pain sensation, inflammation, and osmoregulation.
Propriétés
IUPAC Name |
3-piperidin-1-ylsulfonyl-N-[2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3S/c20-19(21,22)16-9-2-3-10-17(16)23-18(25)14-7-6-8-15(13-14)28(26,27)24-11-4-1-5-12-24/h2-3,6-10,13H,1,4-5,11-12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWLIKHAYQKEBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(piperidin-1-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5230760.png)

![3-ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-7-carboxamide](/img/structure/B5230777.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methoxyphenyl)piperazine](/img/structure/B5230780.png)
![1-{2-oxo-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}quinolinium bromide](/img/structure/B5230786.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)butanamide](/img/structure/B5230795.png)

methyl]phosphinate](/img/structure/B5230814.png)
![2-{4-[(4-bromobenzyl)oxy]phenyl}-3-(4-sec-butylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5230819.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B5230823.png)
![1-[(2,4-difluorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5230834.png)
![4-methoxybenzyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5230842.png)
![1-[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-(2-chlorobenzyl)-N-methylmethanamine](/img/structure/B5230846.png)